α-Glucosidase Inhibitory Potency vs. Analogs
5,7,3',4'-Tetramethoxyflavone demonstrates the highest α-glucosidase inhibitory activity among tested polymethoxyflavones from *Kaempferia parviflora*, with an IC50 of 20.4 μM. This is a 2.7-fold increase in potency compared to the next most potent analog, 5,7,4'-trimethoxyflavone (IC50 = 54.3 μM), and a 3.2-fold increase over 3,5,7,3',4'-pentamethoxyflavone (IC50 = 64.3 μM) [1].
| Evidence Dimension | α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 20.4 μM |
| Comparator Or Baseline | 5,7,4'-Trimethoxyflavone (IC50 = 54.3 μM); 3,5,7,3',4'-Pentamethoxyflavone (IC50 = 64.3 μM) |
| Quantified Difference | 2.7-fold (vs. 5,7,4'-trimethoxyflavone); 3.2-fold (vs. 3,5,7,3',4'-pentamethoxyflavone) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay |
Why This Matters
This data provides a clear, quantifiable rationale for selecting this compound over its analogs when studying the modulation of postprandial hyperglycemia or carbohydrate digestion in vitro.
- [1] Tewtrakul, S., & Subhadhirasakul, S. (2011). Antimutagenic and α-glucosidase inhibitory effects of constituents from Kaempferia parviflora. *Food Chemistry*, 125(2), 471-475. View Source
